An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-hydroxy-3-methylhexanoate
An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-hydroxy-3-methylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Ethyl 3-hydroxy-3-methylhexanoate, a beta-hydroxy ester of interest in various chemical and pharmaceutical research fields. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related analogue, Ethyl 3-hydroxyhexanoate, for comparative purposes. The guide details the physicochemical properties, a proposed synthesis protocol via the Reformatsky reaction, general purification methods, and expected spectroscopic characteristics. This document aims to serve as a foundational resource for professionals working with or interested in this class of compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of Ethyl 3-hydroxy-3-methylhexanoate are summarized below. For context and comparison, the properties of Ethyl 3-hydroxyhexanoate are also provided.
Table 1: Fundamental Properties of Ethyl 3-hydroxy-3-methylhexanoate
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₃ | - |
| Molecular Weight | 174.24 g/mol | - |
| CAS Number | 24420-88-0 | - |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Refractive Index | Not available | - |
| Solubility | Not available | - |
Table 2: Fundamental Properties of Ethyl 3-hydroxyhexanoate (Analogue for Comparison)
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [2] |
| CAS Number | 2305-25-1 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 90-92 °C at 14 mmHg | [2] |
| Density | 0.974 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.428 | [2] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |
Synthesis Protocol: Reformatsky Reaction
A common and effective method for the synthesis of β-hydroxy esters such as Ethyl 3-hydroxy-3-methylhexanoate is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, which then reacts with a ketone or aldehyde. For the synthesis of Ethyl 3-hydroxy-3-methylhexanoate, the reactants are ethyl bromoacetate and 2-pentanone (methyl propyl ketone).
Materials and Reagents
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Ethyl bromoacetate
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2-Pentanone (Methyl propyl ketone)
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Zinc dust (activated)
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Iodine (catalytic amount)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle
Experimental Procedure
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Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. A small crystal of iodine can be added to initiate the reaction.
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Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the zinc.
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Initiation: A small portion of a mixture of ethyl bromoacetate and 2-pentanone is added to the zinc suspension. The reaction mixture is gently warmed until the color of the iodine disappears, indicating the initiation of the reaction.
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Addition of Reactants: The remaining mixture of ethyl bromoacetate and 2-pentanone is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
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Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
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Work-up: The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Purification of β-Hydroxy Esters
The primary impurities in the synthesis of β-hydroxy esters are unreacted starting materials and byproducts from side reactions. A general procedure for purification is as follows:
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Washing: The crude product is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with brine.
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Drying: The organic layer is dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
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Solvent Removal: The solvent is removed under reduced pressure.
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Distillation/Chromatography: The residue is then purified by either vacuum distillation or flash column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Characterization (Expected)
Table 3: Expected Spectroscopic Data for Ethyl 3-hydroxy-3-methylhexanoate
| Technique | Expected Features |
| ¹H NMR | - Multiplet for the propyl group (CH₃CH₂CH₂) protons. - Singlet for the methyl group (CH₃) at the C3 position. - Quartet and triplet for the ethyl ester (OCH₂CH₃) protons. - Singlet for the methylene (CH₂) protons adjacent to the ester. - A broad singlet for the hydroxyl (-OH) proton. |
| ¹³C NMR | - Peaks corresponding to the nine carbon atoms. - A peak for the carbonyl carbon (C=O) of the ester around 170-175 ppm. - A peak for the carbon bearing the hydroxyl group (C-OH) around 65-75 ppm. - Peaks for the carbons of the ethyl and propyl groups. |
| IR Spectroscopy | - A strong, broad absorption band for the hydroxyl group (O-H stretch) around 3500-3200 cm⁻¹. - A strong absorption band for the carbonyl group (C=O stretch) of the ester around 1735-1715 cm⁻¹. - C-O stretching bands in the region of 1300-1000 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 174. - Fragmentation patterns corresponding to the loss of water (M-18), the ethoxy group (M-45), and cleavage of the carbon-carbon bonds. |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis of Ethyl 3-hydroxy-3-methylhexanoate via the Reformatsky reaction.
Caption: Synthesis workflow for Ethyl 3-hydroxy-3-methylhexanoate.
Safety and Handling
A safety data sheet (SDS) for Ethyl 3-hydroxy-3-methylhexanoate indicates that detailed hazard information is not available.[4] Therefore, it should be handled with the standard precautions for laboratory chemicals. This includes:
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Working in a well-ventilated area or under a fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
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In case of contact, wash the affected area with plenty of water.
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For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
Conclusion
This technical guide provides a summary of the known and expected fundamental properties of Ethyl 3-hydroxy-3-methylhexanoate. While specific experimental data for this compound is limited, the provided information on its synthesis, purification, and expected spectroscopic characteristics, supplemented with data from a close analogue, offers a valuable starting point for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize this compound.
